6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine
Description
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine (CAS: 945863-21-8) is a boronic ester-functionalized quinoline derivative characterized by a tetramethyl dioxaborolan moiety at the 6-position and an amine group at the 2-position of the quinoline core. This compound is of significant interest in medicinal chemistry and materials science due to the versatility of the boronic ester group in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h5-9H,1-4H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZJAFAEGWWVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine typically involves the borylation of quinoline derivatives. One common method is the palladium-catalyzed borylation of 6-bromoquinolin-2-amine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boron group is replaced by various aryl or vinyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Aryl or vinyl halides, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed:
Oxidation: Boronic acids or boronate esters.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Aryl or vinyl-substituted quinoline derivatives.
Scientific Research Applications
Organic Synthesis
Versatile Building Block
This compound is widely utilized as a building block in the synthesis of complex organic molecules. It plays a crucial role in developing new pharmaceuticals and agrochemicals due to its ability to facilitate various chemical reactions. The presence of the dioxaborolane moiety enhances its reactivity and stability in synthetic pathways.
| Application | Description |
|---|---|
| Pharmaceutical Synthesis | Used in the development of new drug candidates by enabling diverse synthetic routes. |
| Agrochemical Development | Aids in the creation of novel agrochemicals that can improve crop yield and resistance. |
Fluorescent Probes
Biological Imaging
The compound's unique structure allows it to be employed in creating fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes in real-time, which is vital for research in cell biology and pharmacology.
| Feature | Benefit |
|---|---|
| High Sensitivity | Enables detection of low-abundance targets within biological samples. |
| Real-time Imaging | Facilitates dynamic studies of cellular processes as they occur. |
Material Science
Advanced Materials Development
In material science, 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine is used to develop advanced materials such as polymers and coatings. Its incorporation can enhance properties like durability and resistance to environmental factors.
| Material Type | Enhanced Property |
|---|---|
| Polymers | Improved mechanical strength and thermal stability. |
| Coatings | Increased resistance to abrasion and chemical degradation. |
Catalysis
Chemical Reactions Improvement
The compound acts as a catalyst in various chemical reactions, improving efficiency and selectivity. This application is particularly important for industries aiming to reduce waste and energy consumption during chemical manufacturing processes.
| Catalytic Process | Impact on Efficiency |
|---|---|
| Organic Reactions | Increases reaction rates and yields while minimizing by-products. |
| Green Chemistry | Supports sustainable practices by reducing the need for harsh reagents or conditions. |
Drug Development
Targeted Therapeutics Design
Researchers leverage the properties of this compound to design and optimize drug candidates, especially those targeting specific biological pathways. Its role in drug development is highlighted by its potential use in treating neurodegenerative diseases such as Alzheimer’s disease.
Case Study: Neurodegenerative Disease Treatment
A study explored hybrid compounds incorporating the quinoline structure with dithiocarbamate moieties for Alzheimer’s treatment. These compounds demonstrated significant inhibitory activity against cholinesterases (ChEs) and monoamine oxidases (MAOs), suggesting potential therapeutic benefits .
Mechanism of Action
The mechanism of action of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The dioxaborolane group can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The quinoline core can intercalate with DNA, disrupting its replication and transcription processes.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical data for 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine and its structural analogs:
Structural and Functional Differences
- Core Heterocycle: The target compound’s quinoline core distinguishes it from isoquinoline (e.g., 2818961-89-4 ) and pyridine analogs (e.g., 1073354-99-0 ). Quinoline’s larger aromatic system may enhance π-π stacking interactions in biological targets compared to smaller heterocycles. Replacement of quinoline with thieno[3,2-b]pyridine (e.g., 1580489-60-6 ) introduces sulfur into the heterocycle, altering electronic properties and solubility.
- Substituent Effects: The 2-amine group in the target compound contrasts with 4-amine derivatives (e.g., 6d2 ), which may influence binding affinity in biological systems.
- Boronic Ester Reactivity: The tetramethyl dioxaborolan group enables participation in Suzuki-Miyaura cross-couplings, a feature absent in non-boron analogs like 6-bromo-3-methylquinolin-2-amine (CAS: 203506-01-8 ). This reactivity is critical for constructing biaryl structures in drug discovery .
Biological Activity
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, biological targets, and therapeutic potential.
- Chemical Formula : C15H19BN2O2
- CAS Number : 2161304-72-7
- Molecular Weight : 270.14 g/mol
The compound is primarily recognized for its role as an inhibitor of dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), which is implicated in various neurodegenerative diseases and cancers. DYRK1A is known to regulate critical cellular processes, making it a viable target for therapeutic intervention.
Inhibition of DYRK1A
Antioxidant and Anti-inflammatory Properties
Study on Neurodegenerative Disorders
In a recent study focusing on Alzheimer's disease models, the administration of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine resulted in improved cognitive function and reduced neuroinflammation. The study highlighted the compound's ability to modulate pathways associated with neurodegeneration by inhibiting DYRK1A activity .
Cancer Research Applications
Another study explored the compound's effects on cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis in certain cancer types. This dual action points to its potential as an anti-cancer agent .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester group’s reactivity. Key steps include:
- Quinoline Core Functionalization : Introduce the amine group at position 2 of the quinoline scaffold through nucleophilic substitution or reductive amination .
- Boronate Ester Installation : React the intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under anhydrous conditions, typically using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in solvents like THF or DMF .
- Purification : Use vacuum filtration and recrystallization (e.g., ethanol/water mixtures) to isolate the product .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and boronate ester integration. Aromatic protons in quinoline typically appear at δ 7.5–9.0 ppm, while tetramethyl-dioxaborolane protons resonate as a singlet near δ 1.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₀BNO₂: calculated 265.16) .
- Melting Point Analysis : Compare observed values with literature data (e.g., 206–211°C for analogous boronate esters) .
Advanced Research Questions
Q. How does the tetramethyl-dioxaborolane group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric and Electronic Effects : The electron-donating methyl groups stabilize the boronate ester, enhancing its stability toward hydrolysis while maintaining reactivity in Suzuki couplings. Kinetic studies show faster transmetallation with aryl halides compared to non-methylated analogs .
- Optimization Strategies : Vary catalyst systems (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and bases (e.g., Na₂CO₃ vs. CsF) to improve yields. Anhydrous conditions (e.g., THF under N₂) are critical to prevent boronate ester degradation .
Q. How can researchers address inconsistencies in biological activity data for quinoline-boronate derivatives?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, solvent controls) across studies. For example, in vitro cytotoxicity assays should use consistent DMSO concentrations (<0.1% v/v) to avoid solvent interference .
- Data Triangulation : Combine in silico (e.g., molecular docking) and in vivo data to validate mechanisms. For instance, computational models predicting quinoline-boronate binding to kinase active sites should align with enzymatic inhibition assays .
- Batch Analysis : Compare multiple synthetic batches via HPLC to rule out impurity-driven discrepancies (e.g., residual Pd catalysts affecting bioactivity) .
Q. What computational approaches are suitable for studying the compound’s electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The boronate ester’s LUMO often localizes on the boron atom, facilitating nucleophilic attack in cross-couplings .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to model stability under biological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
